

# FL118: A Promising Candidate Against Irinotecan-Resistant Tumors

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **10,11-Methylenedioxy-20-camptothecin**

Cat. No.: **B186164**

[Get Quote](#)

A comprehensive guide for researchers on the efficacy and mechanisms of FL118 in overcoming resistance to the frontline chemotherapy agent irinotecan.

FL118, a novel camptothecin analog, has demonstrated significant preclinical efficacy in treating irinotecan-resistant cancers. This guide provides a detailed comparison of FL118 with irinotecan and its active metabolite, SN-38, supported by experimental data. It also outlines the experimental protocols used in key studies and visualizes the compound's mechanisms of action and experimental workflows.

## Overcoming Key Resistance Mechanisms

Clinical resistance to irinotecan is a significant challenge, often driven by the overexpression of ATP-binding cassette (ABC) transporter proteins, such as ABCG2 (also known as BCRP) and P-glycoprotein (P-gp/MDR1), which actively pump the drug out of cancer cells.<sup>[1][2]</sup> FL118 distinguishes itself by not being a substrate for these efflux pumps, allowing it to accumulate in resistant tumor cells and exert its cytotoxic effects.<sup>[1][3]</sup>

Furthermore, FL118 has been shown to be effective in tumors with acquired resistance to irinotecan and topotecan.<sup>[3][4]</sup> Studies have demonstrated that FL118 can effectively eliminate human tumor xenografts that have developed resistance to these established therapies.<sup>[3][5]</sup>

## Superior In Vitro and In Vivo Efficacy

Extensive preclinical studies have consistently shown FL118's superior potency compared to irinotecan and topotecan. In vitro assays reveal that FL118 is significantly more effective at inhibiting cancer cell growth and colony formation.[\[3\]](#)[\[4\]](#) For instance, in colon cancer cells, FL118 was found to be approximately 25-fold more effective than topotecan.[\[3\]](#)

In vivo studies using human tumor xenograft models in mice have corroborated these findings. FL118 has been shown to effectively regress and even eliminate irinotecan-resistant colon and head-and-neck tumors.[\[3\]](#)[\[5\]](#) Notably, even after tumors relapsed following initial FL118 treatment, subsequent cycles of the drug remained highly effective.[\[3\]](#)

## Quantitative Data Summary

The following tables summarize the comparative efficacy of FL118 against irinotecan and its active metabolite SN-38 in various cancer models.

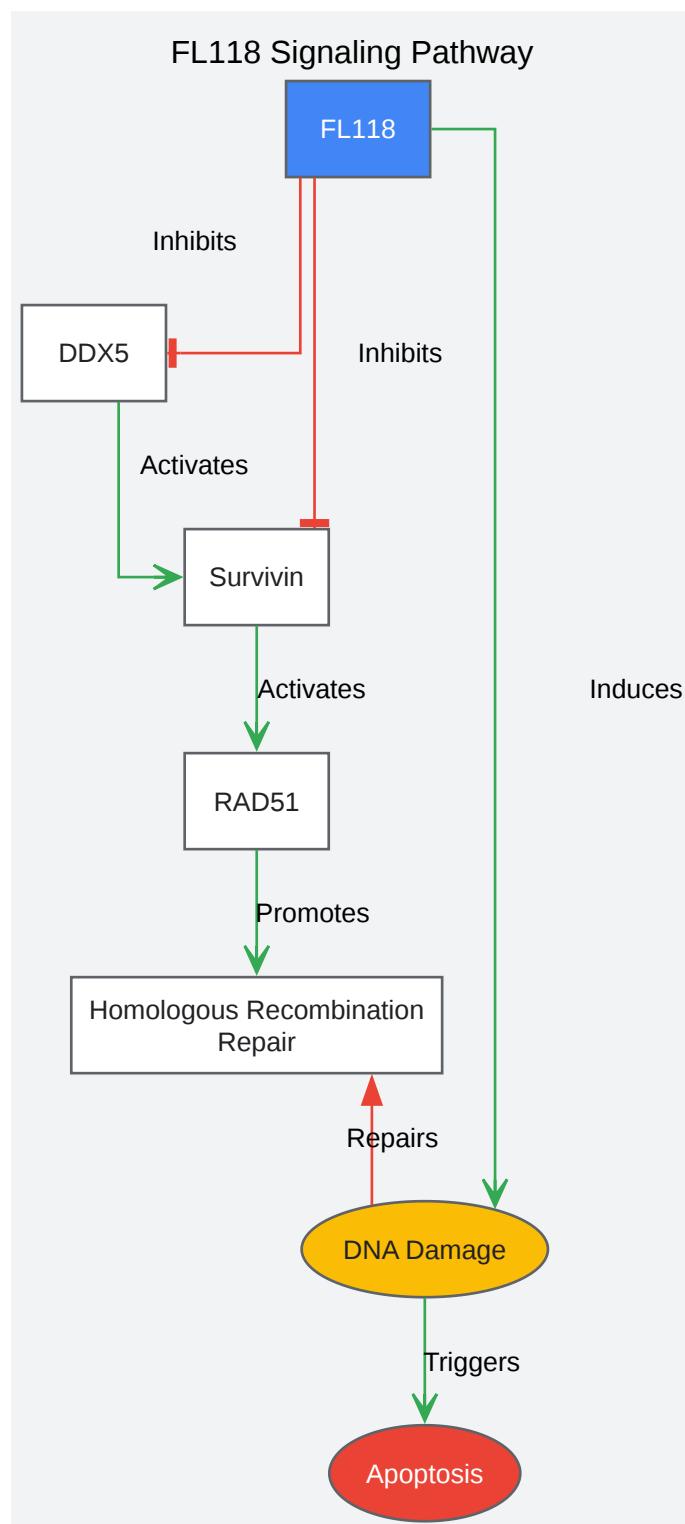
Table 1: In Vitro Efficacy of FL118 vs. Topotecan in Colon Cancer Cells

| Assay Type                  | Drug  | Relative Efficacy<br>(FL118 vs.<br>Topotecan) | Reference           |
|-----------------------------|-------|-----------------------------------------------|---------------------|
| Cell Growth Inhibition      | FL118 | ~25-fold more effective                       | <a href="#">[3]</a> |
| Colony Formation Inhibition | FL118 | ~25-fold more effective                       | <a href="#">[3]</a> |

Table 2: In Vivo Efficacy of FL118 in Irinotecan-Resistant Xenograft Models

| Tumor Type                       | Animal Model | Treatment Regimen                                          | Outcome                            | Reference |
|----------------------------------|--------------|------------------------------------------------------------|------------------------------------|-----------|
| Head-and-Neck (FaDu)             | SCID Mice    | FL118 (1.5 mg/kg, IP, q2d x 5) after irinotecan resistance | Effective elimination of tumors    | [3]       |
| Colorectal (SW620)               | SCID Mice    | FL118 (1.5 mg/kg, IP, q2d x 5) after irinotecan resistance | Effective elimination of tumors    | [3]       |
| SN38-Resistant Colorectal (LOVO) | Nude Mice    | FL118 (0.75 mg/kg, weekly)                                 | Nearly 40% reduction in tumor size | [6]       |

Table 3: Comparative IC50 Values of FL118 and SN-38 in Colorectal Cancer Cell Lines


| Cell Line | FL118 IC50 (nM) | SN-38 IC50 (nM) | Reference |
|-----------|-----------------|-----------------|-----------|
| LOVO      | < 10            | > 100           | [6]       |

## Signaling Pathways and Mechanisms of Action

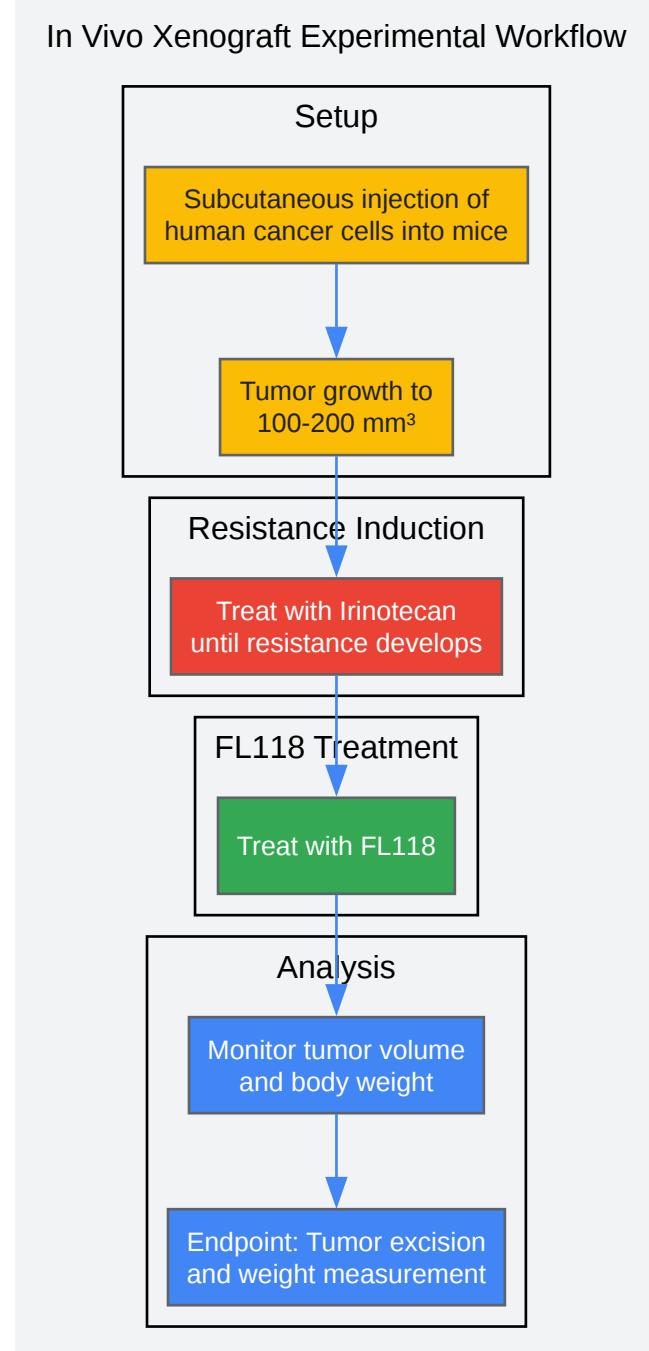
FL118 exerts its anti-cancer effects through multiple mechanisms, distinguishing it from traditional camptothecins. While it does inhibit Topoisomerase 1 (Top1), its primary mechanism of action appears to be independent of this activity at clinically relevant concentrations.[3][5]

A key pathway involves the downregulation of the anti-apoptotic protein survivin.[6][7] This leads to a subsequent decrease in RAD51, a crucial protein in the homologous recombination DNA repair pathway.[6][7] By inhibiting this repair mechanism, FL118 enhances DNA damage and induces apoptosis in cancer cells.[6]

Another identified target of FL118 is the oncoprotein DDX5. FL118 has been shown to bind to, dephosphorylate, and promote the degradation of DDX5.<sup>[8]</sup> DDX5 is a master regulator of several oncogenic proteins, including survivin, Mcl-1, XIAP, and cIAP2.<sup>[8]</sup> Therefore, by targeting DDX5, FL118 can simultaneously downregulate multiple survival pathways in cancer cells.



[Click to download full resolution via product page](#)


Caption: FL118 inhibits survivin and DDX5, leading to reduced RAD51, impaired DNA repair, and apoptosis.

## Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

### In Vivo Xenograft Studies for Irinotecan Resistance

- Animal Models: Severe combined immunodeficient (SCID) or nude mice are used.
- Tumor Implantation: Human colorectal (e.g., SW620, HCT-116, LOVO) or head-and-neck (e.g., FaDu) cancer cells are subcutaneously injected into the flanks of the mice.[3][6][8]
- Establishment of Resistance: Once tumors reach a volume of 100-200 mm<sup>3</sup>, mice are treated with irinotecan (e.g., 100 mg/kg, intraperitoneally (IP), weekly) or topotecan until tumors exhibit resistance, defined as continued growth during treatment.[3][5]
- FL118 Treatment: Following the development of resistance, mice are treated with FL118 (e.g., 0.75-1.5 mg/kg, IP) on a schedule such as every other day for five doses (q2d x 5).[3][5]
- Data Collection: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed.[6]



[Click to download full resolution via product page](#)

Caption: Workflow for assessing FL118 efficacy in irinotecan-resistant tumor models.

## In Vitro Cell Viability (MTT) Assay

- Cell Seeding: Cancer cells (e.g., SW620, HCT-8) are seeded in 96-well plates.[3]

- Drug Treatment: After 24 hours, cells are treated with varying concentrations of FL118, SN-38, or topotecan.[3][9] In some experiments, efflux pump inhibitors like sildenafil or KO143 are also added.[3]
- Incubation: Cells are incubated with the drugs for a specified period (e.g., 72 hours).[3]
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.[9]
- Data Analysis: The formazan is dissolved, and the absorbance is measured to determine cell viability.[9]

## Colony Formation Assay

- Cell Seeding: Cells are seeded at a low density in 6-well plates.
- Drug Treatment: After allowing the cells to attach, they are treated with FL118 or a comparator drug for a defined period (e.g., 2 or 6 hours).[3]
- Colony Growth: The drug-containing medium is then removed, and fresh medium is added. The cells are allowed to grow for approximately two weeks to form colonies.[3]
- Staining and Quantification: Colonies are stained with crystal violet, and the number of colonies is counted.[3]

## Conclusion

The available preclinical data strongly support the potential of FL118 as a therapeutic agent for irinotecan-resistant tumors. Its ability to bypass common resistance mechanisms, coupled with its potent and multi-faceted anti-cancer activity, makes it a compelling candidate for further clinical development. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers interested in exploring the therapeutic utility of FL118.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 2. FL118, a novel camptothecin derivative, is insensitive to ABCG2 expression and shows improved efficacy in comparison with irinotecan in colon and lung cancer models with ABCG2-induced resistance | RTI [rti.org]
- 3. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. mdpi.com [mdpi.com]
- 7. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin-RAD51 Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FL118, a novel anticancer compound, inhibits proliferation and migration of ovarian cancer cells via up-regulation of cytoglobin in vivo and in vitro - Zhao - Translational Cancer Research [tcr.amegroups.org]
- To cite this document: BenchChem. [FL118: A Promising Candidate Against Irinotecan-Resistant Tumors]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b186164#efficacy-of-fl118-in-irinotecan-resistant-tumors>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)